2,5,5-Trimethylmorpholin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

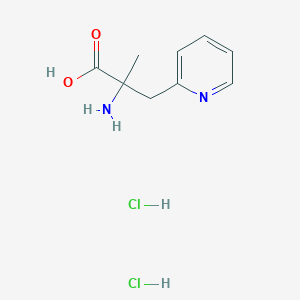

“2,5,5-Trimethylmorpholin-3-one” is a chemical compound with the molecular formula C7H13NO3 . It is also known as 2-hydroxy-2,5,5-trimethylmorpholin-3-one .

Synthesis Analysis

The synthesis of 2,5,5-Trimethylmorpholin-3-one involves precursors such as Ethylpyruvate (CAS#:617-35-6) and 2-Amino-2-methyl (CAS#:124-68-5) . The synthetic route was documented in the Journal of Organic Chemistry, 1975 .Molecular Structure Analysis

The molecular weight of 2,5,5-Trimethylmorpholin-3-one is 159.18300 . The exact mass is 159.09000 . The molecular structure analysis of similar compounds can be found on the Sigma-Aldrich website .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5,5-Trimethylmorpholin-3-one such as density, boiling point, melting point, and flash point are not available . The molecular weight is 159.18300 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- Synthesis and NMR Structural Studies : The isomers of 2,3,5-trimethylmorpholine and 2,3,6-trimethylmorpholine, closely related to 2,5,5-Trimethylmorpholin-3-one, have been synthesized and analyzed using 270 MHz FT-nmr studies. This research provided insights into the configurations of each isomer based on proton coupling constants (Hernestam, Nilsson, & Stenvall, 1977).

Radical Formation and Antioxidant Properties

- Formation and Function of 2-Oxomorpholin-3-yl Radicals : Research indicates that 2-Oxomorpholin-3-yl radicals, which include derivatives like 3, 5, 5-trimethyl-2-oxomorpholin-3-yl, are formed from their dimers and act as mild one-electron reducing agents. They are particularly useful for in vitro and in vivo reduction of anthracycline anti-tumor drugs (Koch, 1986).

Medicinal Chemistry and Drug Synthesis

- Synthesis of Medicinal Derivatives : Research has been conducted on the synthesis of derivatives like 5-(Trimethylstannyl)-2H-pyran-2-one and 3-(Trimethylstannyl)-2H-pyran-2-one, which are prepared from compounds related to 2,5,5-Trimethylmorpholin-3-one. These derivatives are used in Pd(0)-catalyzed coupling reactions for the synthesis of medically significant compounds (Liu & Meinwald, 1996).

Computational Chemistry and Molecular Studies

- Density Functional Theory and NBO Analysis : The conformational properties of 2,5,5-trimethyl-1,3,2-dioxaphosphinane 2-selenide and similar compounds have been studied using hybrid density functional theory and ab initio molecular orbital methods. This research helps understand the stereo electronic effects, electrostatic and steric interactions affecting the behavior of such compounds (Masnabadi, 2020).

Eco-Sustainable Synthesis and Biological Evaluation

- Eco-friendly Synthesis of Anticancer Agents : Research on eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, using processes similar to those applicable for 2,5,5-Trimethylmorpholin-3-one derivatives, has been conducted. These compounds show potential as anticancer, DNA binding, and antibacterial agents (Gupta et al., 2016).

Eigenschaften

IUPAC Name |

2,5,5-trimethylmorpholin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-6(9)8-7(2,3)4-10-5/h5H,4H2,1-3H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMCLHKHYDHLHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(CO1)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-phenoxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2436222.png)

![3-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2436225.png)

![2-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2436227.png)

![N-(2-methoxyethyl)-3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2436228.png)

![3-[(2R,4S)-4-Methoxycarbonyloxolan-2-yl]propanoic acid](/img/structure/B2436229.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2436232.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylbenzyl)acetamide](/img/structure/B2436238.png)